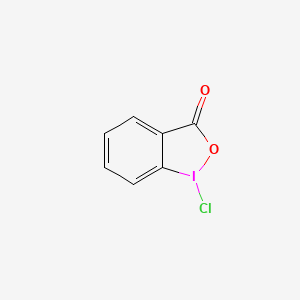

1-chloro-1,2-benziodoxol-3(1H)-one

描述

1-chloro-1,2-benziodoxol-3(1H)-one is a useful research compound. Its molecular formula is C7H4ClIO2 and its molecular weight is 282.46 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 191950. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

1-Chloro-1,2-benziodoxol-3(1H)-one is primarily used as a reagent in organic synthesis . Its primary targets are alkenes, where it facilitates the difunctionalization of alkenes .

Mode of Action

The compound interacts with alkenes to enable the simultaneous installation of functional groups at the non-classical 1,3-position of alkenes . This interaction results in the creation of new bond disconnection strategies in chemical synthesis .

Biochemical Pathways

The direct difunctionalization of alkenes, facilitated by this compound, has emerged as a sustainable and versatile strategy for the efficient construction of complex molecules from simple chemical feedstocks . This strategy has identified a novel pathway for the further development of alkene transformations .

Result of Action

The result of the action of this compound is the efficient construction of complex molecules from simple chemical feedstocks . It has even been applied to the synthesis of various complex biologically active molecules and pharmaceutical candidates .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the reaction conditions (such as temperature and pressure), the presence of other reagents, and the specific characteristics of the alkene substrates involved in the reaction .

生物活性

1-Chloro-1,2-benziodoxol-3(1H)-one, often referred to as the Togni reagent II, is a versatile compound widely used in organic synthesis, particularly for its chlorinating and oxidizing properties. Its ability to facilitate various chemical transformations has garnered significant attention in the fields of medicinal chemistry and synthetic organic chemistry.

- Molecular Formula : C7H4ClIO2

- CAS Number : 59457-26-0

- Molecular Weight : 259.46 g/mol

Biological Activity Overview

The biological activity of this compound primarily stems from its function as a chlorinating agent and oxidant. Research has demonstrated its efficacy in various chemical reactions that can lead to biologically active compounds.

Chlorination Reactions

This compound has been employed in the ortho-chlorination of aniline derivatives under aqueous conditions without the need for radical initiators. This method allows for selective chlorination of electronically differentiated substrates, enhancing the potential for synthesizing complex molecules with specific biological activities .

Oxidation Reactions

The compound also acts as an oxidant, facilitating the oxidation of various substrates. Studies have shown that it can effectively oxidize aniline derivatives to produce valuable intermediates in drug synthesis .

Difunctionalization of Alkenes

A study explored the difunctionalization of alkenes using this compound alongside various nucleophiles. The results indicated that this reagent could successfully perform oxychlorination, dichlorination, and azidochlorination reactions. The reactions were conducted under mild conditions, demonstrating the versatility and selectivity of this reagent in organic transformations .

| Reaction Type | Nucleophile Used | Product Type |

|---|---|---|

| Oxychlorination | Water | Chlorinated alcohols |

| Dichlorination | Lewis Base Promoter | Vicinal dichlorides |

| Azidochlorination | Azido Anion | Azidochlorinated compounds |

Thiocyanation Reactions

Another significant application involves the thiocyanation of aromatic and heteroaromatic compounds. The combination of this compound with thiocyanate sources has been shown to yield thiocyanated products efficiently. This reaction is particularly useful for synthesizing compounds with potential biological activity against various targets .

Safety and Handling

Due to its reactive nature, this compound should be handled with care. It is classified as a skin irritant and respiratory hazard. Proper safety measures should be taken during its use in laboratory settings.

科学研究应用

Chlorination Reactions

1-Chloro-1,2-benziodoxol-3(1H)-one is primarily utilized as a chlorinating agent. It facilitates the selective chlorination of various substrates under mild conditions. Notable applications include:

-

Ortho-Chlorination of Aryl Compounds:

The compound has been shown to efficiently perform ortho-chlorination of aniline derivatives without the need for a radical initiator. This reaction occurs under aqueous conditions and is assisted by an amide directing group, allowing for high regioselectivity and tolerance to various functional groups . -

Chlorination of Phenylallenes:

Recent studies have demonstrated that this compound can be used to chlorinate substituted phenylallenes selectively. The reaction conditions were optimized to achieve high yields and selectivity for the Z-isomer, showcasing its utility in synthesizing complex organic molecules .

Difunctionalization of Alkenes

The compound has been investigated for its role in the difunctionalization of alkenes, where it reacts with various nucleophiles to produce functionalized products. Key transformations include:

-

Oxychlorination:

This process involves the addition of chlorine and hydroxyl groups across double bonds, yielding chlorinated alcohols efficiently when conducted in water . -

Azidochlorination:

The reaction with in situ-generated azido anions results in azidochlorinated compounds, demonstrating the versatility of this compound in creating diverse functional groups . -

Chlorothiocyanation:

The compound can also facilitate chlorothiocyanation reactions, producing products with thiocyanate functionalities at specified positions on alkenes .

Case Study 1: Chlorination of Aryl Compounds

In a study exploring the ortho-chlorination of anilides using this compound, researchers found that the reaction proceeded smoothly under aqueous conditions with high regioselectivity. Various electronically differentiated anilides were tolerated, illustrating the compound's robustness as a chlorinating agent .

Case Study 2: Difunctionalization of Alkenes

A systematic investigation into the difunctionalization of alkenes revealed that the application of this compound allowed for multiple transformations such as dichlorination and iodoesterification. The presence of Lewis basic promoters enhanced the efficiency of these reactions, leading to high yields of desired products .

化学反应分析

Difunctionalization of Alkenes

This reagent enables selective alkene difunctionalization through nucleophile-dependent pathways:

| Reaction Type | Conditions | Substrates | Product Selectivity |

|---|---|---|---|

| Oxychlorination | HO as solvent | Styrenes, dienes | Vicinal Cl and OH addition |

| Dichlorination | 4-Phenylpyridine N-oxide (Lewis base) | Mono- and disubstituted alkenes | 1,2-Dichlorides |

| Azidochlorination | NaN or TMS-N | Electron-deficient alkenes | Terminal Cl, internal N |

| Chlorothiocyanation | TMSNCS (trimethylsilyl isothiocyanate) | Aromatic alkenes | Benzylic Cl, internal SCN |

| Iodoesterification | Tetra--butylammonium iodide (TBAI) | Activated alkenes | Iodoester adducts |

Key findings:

-

Oxychlorination proceeds via water-assisted generation of a chloronium ion, favoring anti-addition .

-

Dichlorination requires Lewis base additives to stabilize reactive intermediates, achieving >90% yield with styrene derivatives .

-

Azidochlorination exhibits reversed regioselectivity compared to thiocyanation due to azide's nucleophilic character .

Electrophilic Aromatic Chlorination

The reagent facilitates ortho-selective chlorination of anilides and sulfonamides under aqueous conditions :

Substrate Scope

-

Anilides : Acetanilides, benzanilides (yields: 70–92%)

-

Sulfonamides : Tosyl-protected anilines (yields: 65–85%)

-

Heterocycles : Indoles, pyrroles (yields: 60–78%)

Mechanism : Radical-mediated pathway initiated by single-electron transfer (SET) from the amide directing group, eliminating the need for external initiators .

Thiocyanation Reactions

Combination with TMSNCS generates thiocyanogen chloride (Cl-SCN), enabling electrophilic thiocyanation :

Key Features

-

Substrate Compatibility : Electron-rich aromatics (e.g., phenol, anisole; yields: 80–95%)

-

Regioselectivity : Para preference for monosubstituted benzenes; ortho/para mix for disubstituted systems

-

Limitations : Poor reactivity with electron-deficient heterocycles (e.g., pyridine, quinoline)

Evidence : -NMR confirmed Cl-SCN formation (109.1 ppm) during reaction with TMSNCS .

Alcohol Oxidation

As a terminal oxidant in TEMPO-catalyzed systems :

| Alcohol Type | Product | Yield (%) | Conditions |

|---|---|---|---|

| Primary alcohols | Aldehydes | 85–98 | EtOAc, RT, 0.5–9 h |

| Secondary alcohols | Ketones | 90–99 | EtOAc, RT, 1–6 h |

| Allylic alcohols | α,β-unsaturated ketones | 75–92 | EtOAc, RT, 2–8 h |

Advantages :

-

Recyclability: >90% reagent recovery after simple filtration .

-

Scalability: Demonstrated in gram-scale oxidations without yield loss.

Preparation and Recyclability

Synthesis :

-

Route : 2-Iodobenzoic acid + NaClO in dilute HCl → 1-Chloro-1,2-benziodoxol-3(1H)-one (85% yield) .

-

Purity : Crystallization from CHCl/hexane affords analytically pure material (mp 168–171°C) .

Recycling : Spent reagent (post-oxidation) regenerated via treatment with NaClO/HCl, maintaining efficiency over three cycles .

Structural and Reactivity Insights

-

Electrophilic Species : NMR studies indicate reagent decomposition pathways depend on nucleophiles:

-

Stability : Air- and moisture-stable solid, decomposes above 200°C .

This reagent’s adaptability in generating diverse electrophiles under mild conditions positions it as a cornerstone in modern synthetic methodologies.

属性

IUPAC Name |

1-chloro-1λ3,2-benziodoxol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO2/c8-9-6-4-2-1-3-5(6)7(10)11-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZMFYQLHGJKKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OI2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10307532 | |

| Record name | 1-Chloro-1lambda~3~,2-benziodoxol-3(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59457-26-0 | |

| Record name | 1-Chloro-3H-1,2-benziodoxol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59457-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 191950 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059457260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC191950 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-1lambda~3~,2-benziodoxol-3(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。